molecular formula C20H13Br B2838345 9-[Bromo(phenyl)methylene]-9H-fluorene CAS No. 33735-95-4

9-[Bromo(phenyl)methylene]-9H-fluorene

Cat. No.: B2838345
CAS No.: 33735-95-4
M. Wt: 333.228
InChI Key: GMFPCFIMQWGRRD-UHFFFAOYSA-N
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Description

9-[Bromo(phenyl)methylene]-9H-fluorene is a chemical compound with the molecular formula C20H13Br . It has a molecular weight of 333.22100 .


Synthesis Analysis

A one-pot synthesis of (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole from propargylic alcohol and p-toluamide was achieved via a gold(III)-catalyzed propargylic substitution reaction followed by gold(III)-catalyzed bromocyclization .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromo(phenyl)methylene group attached to a fluorene molecule . The exact mass of the molecule is 332.02000 .

Scientific Research Applications

1. Rotational Barriers and Steric Effects

9-[Bromo(phenyl)methylene]-9H-fluorene derivatives have been studied to understand the impact of bromine substitution on the rotational barriers around the C9–Cph bond. This research found that the presence of a bromo group next to a methoxyl group significantly enhances the buttressing effect compared to the methyl group. This effect is attributed to the conformational changes induced by the bromo group, impacting the steric interactions and rotational dynamics (Aoki, Nakamura, & Ōki, 1982).

2. Sensing Applications

Fluorene derivatives with bromo substituents have been synthesized for use as fluorescent sensors. These compounds demonstrate high sensitivity and selectivity in detecting nitro compounds, metal cations, and amino acids. For example, a synthesized fluorene compound showed remarkable sensitivity in detecting Trinitrophenol (TNP) and Fe3+, as well as excellent recognition ability for L-arginine in biomolecules (Han et al., 2020).

3. Copolymerization Studies

Methylene-bridged ansa-metallocene complexes containing 9H-fluorene derivatives have been synthesized for ethylene-norbornene copolymerization studies. These complexes exhibit varying catalytic activities, providing insights into the role of fluorene derivatives in polymer synthesis and the properties of the resulting polymers (Lee et al., 2004).

4. Light-Driven Molecular Rotary Motors

A theoretical study on a light-driven molecular rotary motor incorporating a 9H-fluorene derivative has been conducted. This research provides insights into the design of molecular motors with improved rotation speed and unidirectionality, highlighting the potential of 9H-fluorene derivatives in nanoscale device applications (Amatatsu, 2011).

5. Phosphorescence Properties

A fluorene derivative with bromo and formyl groups exhibited bright phosphorescence emission in organic solvents at room temperature. This discovery is significant for applications in optoelectronics and photonics, demonstrating the potential of fluorene derivatives in developing new materials with unique luminescent properties (Xu, Takai, Kobayashi, & Takeuchi, 2013).

Properties

IUPAC Name

9-[bromo(phenyl)methylidene]fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Br/c21-20(14-8-2-1-3-9-14)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFPCFIMQWGRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C4=CC=CC=C42)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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